molecular formula C11H13NOS B8548550 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone

1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone

Cat. No.: B8548550
M. Wt: 207.29 g/mol
InChI Key: UREQFTSPNGUYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone is a heterocyclic compound that features a benzothiazepine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone typically involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These compounds are converted to the corresponding N-amino derivatives, which undergo further reactions to form the desired benzothiazepine structure . Another method involves the reaction of 3,5-dimethylphenol or 3-methoxythiophenol with bromoacetonitrile to form cyanomethyl ethers, which are then subjected to further reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Green synthesis methods are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazepine derivatives .

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 2,3,4,5-tetrahydro-1,4-benzoxazepine
  • 2,3,4,5-tetrahydro-1,4-benzodiazepine
  • 2,3,4,5-tetrahydro-1,5-benzothiazepine

Comparison: 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone is unique due to its acetyl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)ethanone

InChI

InChI=1S/C11H13NOS/c1-9(13)12-6-7-14-11-5-3-2-4-10(11)8-12/h2-5H,6-8H2,1H3

InChI Key

UREQFTSPNGUYSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCSC2=CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,3,4,5-tetrahydro-1,4-benzothiazepine (5 g, 30.3 mmol) in dry dichloromethane (100 mL) was added triethylamine (5.06 mL, 36.3 mmol) at room temperature, followed by the dropwise addition of acetic anhydride (3.43 mL, 36.3 mmol) at 0° C. under nitrogen. The resulting solution was stirred for 1 hour whilst allowing the temperature to rise slowly to room temperature. The mixture was washed with brine (50 mL×2), dried over sodium sulfate, filtered and concentrated in vacuo to afford 6.28 g of product as yellow oil, which was used for next step without further purification.
Quantity
5 g
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5.06 mL
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100 mL
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3.43 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 2,3,4,5-tetrahydro-1,4-benzothiazepine (1.5 g, prepared as described in the first paragraph of Example 6 above) in acetic anhydride (15 ml) was stirred at room temperature for one hour. The reaction mixture was poured into ice and extracted with dichloromethane. The organic layer was dried and the solvent removed by evaporation to give 4-acetyl-2,3,4,5-tetrahydro-1,4-benzothiazepine [a compound known as a Friedel Crafts catalyst from Example 46 of EP 368063 (Bayer)]. The product was recrystallised from hexane. Yield 1.55 g (m.p. 69°-70° C.).
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0 (± 1) mol
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15 mL
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